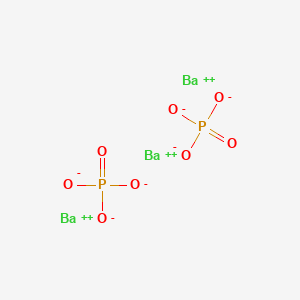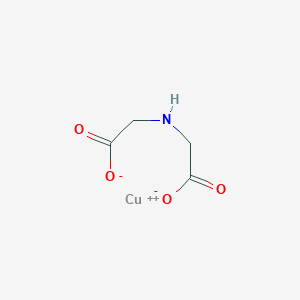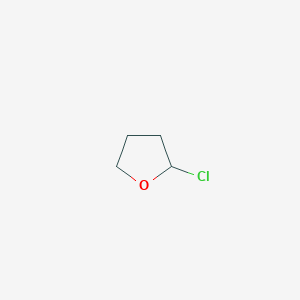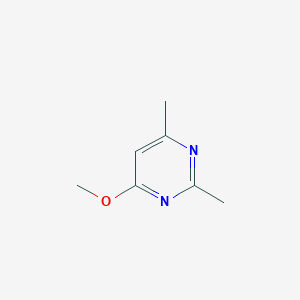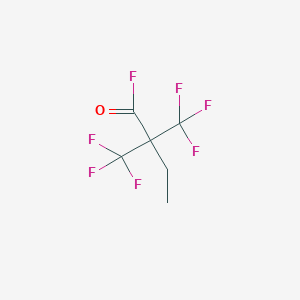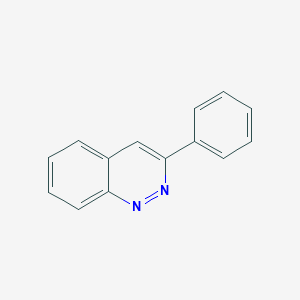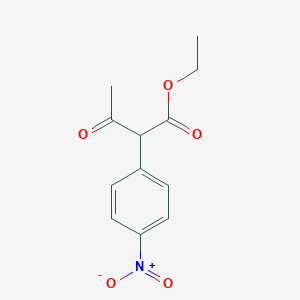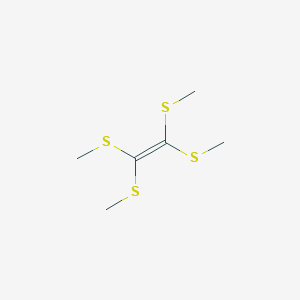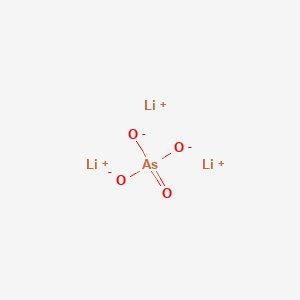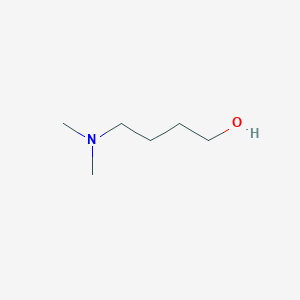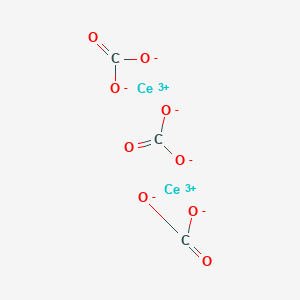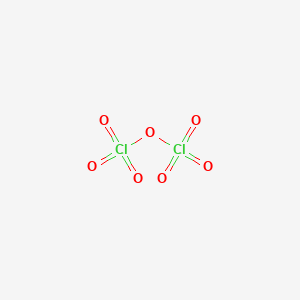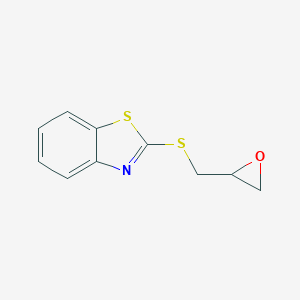
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole, also known as EPB or 2-(oxiran-2-ylmethylthio)benzothiazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been reported to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Scientific Research Applications
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit antimicrobial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and human immunodeficiency virus (HIV). Moreover, 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been reported to exhibit anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs.
Mechanism Of Action
The mechanism of action of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in bacterial, viral, and cancer cell growth and survival. For example, 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been reported to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has also been shown to inhibit the activity of HIV reverse transcriptase, which is necessary for the replication of the virus.
Biochemical And Physiological Effects
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has been reported to exhibit a wide range of biochemical and physiological effects, including the inhibition of bacterial and viral growth, the suppression of inflammation, and the induction of apoptosis in cancer cells. 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has also been shown to modulate the expression of various genes and proteins involved in cell signaling pathways, such as the NF-κB and MAPK pathways.
Advantages And Limitations For Lab Experiments
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has several advantages for lab experiments, including its broad-spectrum antimicrobial and antiviral activity, as well as its anti-inflammatory and anticancer properties. However, 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole also has some limitations, such as its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Future Directions
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole has great potential for the development of new drugs for the treatment of various diseases. Future research should focus on the optimization of the synthesis method of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole, as well as the identification of its molecular targets and the elucidation of its mechanism of action. Moreover, the development of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole derivatives with improved pharmacokinetic properties and reduced toxicity should be explored.
Synthesis Methods
The synthesis of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole can be achieved through several methods, including the reaction of 2-mercaptobenzothiazole with epichlorohydrin in the presence of a base, or the reaction of 2-chloro-1,3-benzothiazole with sodium thiomethoxide and epichlorohydrin. The yield of 2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole can be increased by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
properties
CAS RN |
13353-67-8 |
|---|---|
Product Name |
2-(Oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole |
Molecular Formula |
C10H9NOS2 |
Molecular Weight |
223.3 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NOS2/c1-2-4-9-8(3-1)11-10(14-9)13-6-7-5-12-7/h1-4,7H,5-6H2 |
InChI Key |
OXLSQBAQJGFJTJ-UHFFFAOYSA-N |
SMILES |
C1C(O1)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
C1C(O1)CSC2=NC3=CC=CC=C3S2 |
synonyms |
Benzothiazole, 2-[(oxiranylmethyl)thio]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



